molecular formula C27H26FN3 B13779537 N-[[4-(diethylamino)-2-fluorophenyl]methylideneamino]-N-phenylnaphthalen-1-amine CAS No. 94089-09-5

N-[[4-(diethylamino)-2-fluorophenyl]methylideneamino]-N-phenylnaphthalen-1-amine

Cat. No.: B13779537
CAS No.: 94089-09-5
M. Wt: 411.5 g/mol
InChI Key: YXDPHFMZUXCOOE-UHFFFAOYSA-N
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Description

4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone is a hydrazone derivative characterized by a benzaldehyde core substituted with a diethylamino group at position 4 and a fluorine atom at position 2. The hydrazone moiety is linked to a 1-naphthylphenyl group, imparting steric bulk and electronic effects. This compound is structurally distinct due to the synergistic interplay of its electron-donating diethylamino group, electron-withdrawing fluorine substituent, and the conjugated hydrazone system. These features influence its physicochemical properties, such as solubility, stability, and reactivity, making it valuable in applications like organic synthesis and materials science .

Properties

CAS No.

94089-09-5

Molecular Formula

C27H26FN3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[[4-(diethylamino)-2-fluorophenyl]methylideneamino]-N-phenylnaphthalen-1-amine

InChI

InChI=1S/C27H26FN3/c1-3-30(4-2)24-18-17-22(26(28)19-24)20-29-31(23-13-6-5-7-14-23)27-16-10-12-21-11-8-9-15-25(21)27/h5-20H,3-4H2,1-2H3

InChI Key

YXDPHFMZUXCOOE-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC2(CC=CC=C2)C3=CC=CC4=CC=CC=C43)F

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC2(CC=CC=C2)C3=CC=CC4=CC=CC=C43)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone typically involves the condensation reaction between 4-(Diethylamino)-2-fluorobenzaldehyde and 1-naphthylphenylhydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, in cancer cells, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzaldehyde Core

2-Chloro-4-(diethylamino)benzaldehyde 2-naphthylphenylhydrazone
  • Substituents: Chloro (Cl) at position 2, diethylamino at position 3.
  • Impact : The chloro group increases electron-withdrawing effects compared to fluorine, reducing aromatic ring electron density. This alters reactivity in nucleophilic substitution and photophysical behavior.
  • Molecular Formula : C27H26ClN3 (Molar Mass: 427.97 g/mol) .
4-(Diethylamino)benzaldehyde diphenylhydrazone
  • Substituents: Diethylamino at position 4; hydrazone linked to diphenyl.
  • Impact: The absence of fluorine and substitution with diphenyl reduces steric hindrance compared to the naphthylphenyl group. This enhances solubility in non-polar solvents but decreases thermal stability .
4-(Dimethylamino)benzaldehyde derivatives
  • Substituents: Dimethylamino instead of diethylamino.
  • Impact: Reduced steric bulk and lower lipophilicity due to shorter alkyl chains. Dimethylamino derivatives exhibit higher solubility in polar solvents but lower membrane permeability in biological systems .

Hydrazone Moieties and Their Effects

Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone
  • Structure : Hydrazone linked to a thiazole ring with a fluorophenyl group.
  • Impact : The thiazole ring introduces heteroatom effects, enhancing hydrogen bonding and π-π stacking. Fluorophenyl substitution increases electrochemical stability, making it suitable for optoelectronic applications .
4-(Diethylamino)salicylaldehyde hydrazones
  • Structure : Hydroxyl group at position 2 (salicylaldehyde backbone).
  • Impact : The hydroxyl group enables chelation with metal ions, broadening applications in catalysis and sensor development. However, it reduces stability under acidic conditions compared to fluorine-substituted analogs .
Lipophilicity and Bioavailability
  • The 1-naphthylphenyl group in 4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone increases lipophilicity, enhancing cell membrane permeability compared to diphenylhydrazones .
  • Fluorine substitution improves metabolic stability by resisting oxidative degradation, a critical advantage over chloro or methyl analogs in pharmaceutical contexts .
Thermal and Photochemical Stability
  • Fluorine’s strong electronegativity stabilizes the hydrazone bond against hydrolysis, outperforming non-halogenated derivatives like 4-(dimethylamino)benzaldehyde hydrazones .
  • The bulky naphthylphenyl group reduces photodegradation rates by limiting conformational flexibility, a key improvement over thiazole-linked hydrazones .

Data Tables

Table 1: Structural and Physical Properties of Selected Hydrazones

Compound Name Substituents (Benzaldehyde) Hydrazone Group Molecular Formula Molar Mass (g/mol) Key Property
4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone 4-(Et₂N), 2-F 1-naphthylphenyl C27H26FN3 427.52 High thermal stability, lipophilic
2-Chloro-4-(diethylamino)benzaldehyde 2-naphthylphenylhydrazone 4-(Et₂N), 2-Cl 2-naphthylphenyl C27H26ClN3 427.97 Enhanced electron-withdrawing effects
4-(Diethylamino)benzaldehyde diphenylhydrazone 4-(Et₂N) Diphenyl C23H25N3 343.47 Improved solubility in non-polar solvents
Benzaldehyde [4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazone None Thiazole-fluorophenyl C16H12FN3S 297.35 Electrochemical stability

Biological Activity

4-(Diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone (CAS Number: 94089-09-5) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound is an analog of 4-(diethylamino)benzaldehyde, which has been established as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, enzymes implicated in various metabolic processes and cancer progression.

  • Molecular Formula : C27H26FN3
  • Molecular Weight : 411.514 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 571.7 °C at 760 mmHg
  • LogP : 8.12

Biological Activity Overview

The biological activity of 4-(diethylamino)-2-fluorobenzaldehyde 1-naphthylphenylhydrazone primarily revolves around its role as an ALDH inhibitor. ALDH enzymes are often overexpressed in tumors, contributing to chemoresistance and tumorigenesis.

Inhibition of Aldehyde Dehydrogenase (ALDH)

Research has shown that compounds related to 4-(diethylamino)benzaldehyde exhibit significant inhibitory effects on various ALDH isoforms:

  • ALDH1A3 : Potent inhibitors have been identified with IC50 values ranging from 1.29 to 5.67 µM.
  • ALDH3A1 : Similar potency was observed, indicating potential therapeutic applications in cancers where these isoforms are overexpressed.

A study highlighted the effectiveness of several analogs, including those derived from the diethylamino scaffold, showing enhanced cytotoxicity against prostate cancer cell lines compared to the parent compound DEAB .

Case Study 1: Prostate Cancer Cell Lines

In a study evaluating the cytotoxic effects of various DEAB analogs, it was found that:

  • Compounds demonstrated IC50 values between 10–200 µM , indicating a dose-dependent response in three different prostate cancer cell lines (PC3, LNCaP, DU145).
  • Notably, compounds with diethylamine groups showed improved activity compared to others with less lipophilic substituents .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed:

  • The structural features of the compounds significantly influenced their inhibitory potency against specific ALDH isoforms.
  • The presence of para-substituted functional groups enhanced binding affinity and selectivity towards active sites in ALDH enzymes .

Data Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (µM)Notes
4-(Diethylamino)-2-fluorobenzaldehydeALDH1A3<10Potent inhibitor
Analog Compound AALDH3A11.29More potent than DEAB
Analog Compound BALDH3A15.67Comparable potency
DEABVarious>200Less effective than its analogs

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